molecular formula C11H10N2O3 B1360856 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate CAS No. 55052-25-0

1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate

Cat. No.: B1360856
CAS No.: 55052-25-0
M. Wt: 218.21 g/mol
InChI Key: OKBQFZDZVDVOEL-UHFFFAOYSA-N
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Description

“1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . Pyrrolopyridine derivatives have been known to exhibit various biological activities .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These compounds have been synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been analyzed in several studies . The structure includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . These compounds have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

  • Molecular Geometry and Hydrogen Bonding : 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, a derivative, has been found to form a stable conformer with a strong intramolecular hydrogen bond. This influences bond lengths and vibration frequencies (Ramek & Tomić, 2001).

  • Synthesis of Novel Derivatives : Efforts have been made to synthesize novel pyridine and fused pyridine derivatives starting from related compounds, showing potential applications in medicinal chemistry (Flefel et al., 2018).

  • Microwave Irradiation Synthesis : A series of related compounds have been synthesized using microwave irradiation, offering an environmentally benign method with easy workup, showing its applicability in green chemistry (Zhou et al., 2009).

  • Auxin Physiology : 1H-pyrrolo[2,3-b]pyridine-3-acetic acid has been studied as a molecular probe in auxin physiology, revealing similarities to the natural plant growth hormone indole-3-acetic acid (Antolić et al., 2000).

  • Quantum Chemical Investigation : Studies on the electronic properties such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of related compounds provide insights into their molecular properties (Bouklah et al., 2012).

  • Synthesis of Novel Derivatives for Antitumor Activity : New 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antitumor activity, particularly in experimental models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

  • Fluorescent Properties : Certain derivatives of pyrrolo[2,3-b]pyridine have been found to be highly fluorescent and pH-sensitive, indicating their potential use in bioimaging or as molecular sensors (Schramm et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1-Acetyl-6-acetoxyl-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in the regulation of cellular processes including cell division, motility, adhesion, and survival.

Mode of Action

1-Acetyl-6-acetoxyl-7-azaindole acts as an inhibitor of the Tyrosine Protein Kinase SRC . It binds to the active site of the enzyme, preventing it from catalyzing the transfer of a phosphate group from ATP to tyrosine residues on its substrate proteins. This inhibitory action disrupts the normal signaling pathways regulated by SRC, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of SRC by 1-Acetyl-6-acetoxyl-7-azaindole affects multiple biochemical pathways. SRC is involved in many signaling pathways, including those regulating cell proliferation and survival. Therefore, its inhibition can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where SRC activity is often upregulated .

Result of Action

The result of 1-Acetyl-6-acetoxyl-7-azaindole’s action is a significant decrease in cell proliferation, particularly in cancer cells. In vitro studies have shown that it has potent antiproliferative activity against the MCF-7 breast cancer cell line . The most active analogue in the series had a GI50 of 2.19 mM .

Biochemical Analysis

Biochemical Properties

1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell growth and survival.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cancer cells, indicating its potential as an anti-cancer agent. The inhibition of FGFR signaling pathways by this compound leads to alterations in cell signaling, gene expression, and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation . This inhibition blocks the downstream signaling cascades that are essential for cell proliferation and survival. The compound’s ability to inhibit FGFRs is attributed to its structural compatibility with the receptor’s binding site, allowing it to effectively compete with natural ligands.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy. Degradation products of the compound have not shown significant biological activity, suggesting that the parent compound is primarily responsible for its observed effects.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits a high affinity for plasma proteins, which facilitates its distribution throughout the body. Its localization within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters that mediate its uptake and efflux.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective interaction with intended targets. The precise mechanisms governing its subcellular localization are still being elucidated, but current evidence suggests that it is directed to areas where FGFRs are most active.

Properties

IUPAC Name

(1-acetylpyrrolo[2,3-b]pyridin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-5-9-3-4-10(12-11(9)13)16-8(2)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBQFZDZVDVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1N=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646741
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-25-0
Record name 1-[6-(Acetyloxy)-1H-pyrrolo[2,3-b]pyridin-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55052-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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